Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo-
Description
Properties
IUPAC Name |
7-oxo-1H-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O3/c11-3-1-2(4(12)13)6-5-7-8-9-10(3)5/h1H,(H,12,13)(H,6,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPIKTYGTBDWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N=NNN2C1=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) accelerates the cyclization step, achieving 92% yield in 20 minutes versus 6 hours conventionally.
Enzymatic Oxidation
Pilot studies using laccase enzymes 14 from Trametes versicolor demonstrate selective oxidation of methyl groups to carboxylic acids under mild conditions (pH 5, 30°C).
Solid-Phase Synthesis
Immobilizing aminopyridine precursors 15 on Wang resin enables iterative synthesis with 94% purity after cleavage.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics* |
|---|---|---|---|---|
| Multicomponent | 74 | 98 | High | 0.67 |
| Stepwise Assembly | 63 | 95 | Moderate | 0.42 |
| Catalytic Cyclization | 91 | 99 | High | 0.89 |
| Microwave-Assisted | 92 | 97 | Limited | 0.71 |
*Calculated using EcoScale: 1.0 = ideal green synthesis
Critical Challenges in Synthesis
-
Regioselectivity Control : Competing pathways often yield 5- vs. 7-carboxylic acid isomers. DFT calculations show 1.3 kcal/mol difference in transition states, necessitating precise temperature control.
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Oxidation Overstep : Over-oxidation to CO₂ occurs when using strong oxidizers (e.g., K₂Cr₂O₇), requiring careful stoichiometric management.
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Crystallization Difficulties : The polar carboxylic acid group promotes hydrate formation, complicating isolation. Anhydrous ethanol washes at −20°C improve crystal purity .
Chemical Reactions Analysis
Types of Reactions
Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that tetrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. These compounds have been investigated for their ability to inhibit various protein kinases involved in tumor progression. For instance, derivatives of tetrazolo[1,5-a]pyrimidine have shown promise as inhibitors of AXL and c-MET kinases, which are implicated in multiple cancers including ovarian and lung cancer. The selective inhibition of these kinases could lead to new therapeutic strategies for treating malignancies characterized by aberrant kinase activity .
Antimicrobial Properties
Tetrazolo[1,5-a]pyrimidines have demonstrated antimicrobial activity against a range of pathogens. Studies have reported that certain derivatives possess inhibitory effects against bacterial strains and fungi. This makes them potential candidates for developing new antimicrobial agents to combat drug-resistant infections .
Hypoglycemic Effects
Some derivatives have also been studied for their hypoglycemic properties. Research has indicated that specific tetrazolo[1,5-a]pyrimidine compounds can lower blood glucose levels, suggesting their potential use in diabetes management .
Applications in Parasitology
Antiparasitic Activity
Tetrazolo[1,5-a]pyrimidine derivatives have been evaluated for their efficacy against tropical diseases such as leishmaniasis and Chagas disease. Recent studies have shown that these compounds exhibit higher efficacy than traditional treatments when combined with metal complexes. This approach enhances their antiparasitic activity by improving drug solubility and bioavailability .
Materials Science Applications
Nanoparticle Drug Delivery Systems
The incorporation of tetrazolo[1,5-a]pyrimidine into nanoparticle drug delivery systems has been explored. These systems allow for targeted delivery of therapeutic agents to specific tissues or cells, minimizing side effects and enhancing treatment efficacy. The use of silica nanoparticles to anchor tetrazolo[1,5-a]pyrimidine complexes represents a novel strategy for improving drug release profiles .
Case Studies
Mechanism of Action
The mechanism of action of Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Tetrazolo[1,5-a]quinoline-5-carboxylic acid
- Tetrazolo[1,5-a]pyrimidine-6-carboxylates
Uniqueness
Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo- is unique due to its specific ring structure and the presence of both tetrazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by detailed research findings and data tables.
Overview of Tetrazolo[1,5-a]pyrimidine
Tetrazolo[1,5-a]pyrimidines are heterocyclic compounds that have garnered attention for their potential therapeutic applications. The structure of tetrazolo[1,5-a]pyrimidine includes a fused tetrazole and pyrimidine ring system, which is known to influence its biological activity. The compound's unique configuration allows it to interact with various biological targets, making it a candidate for drug development in several therapeutic areas.
Antimicrobial Activity
Research indicates that tetrazolo[1,5-a]pyrimidine derivatives exhibit promising antimicrobial properties. A study evaluated the antimicrobial activity of several synthesized derivatives against various bacterial strains. The results showed that certain derivatives demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 1 | 250 | Staphylococcus aureus |
| 2 | 500 | Escherichia coli |
| 3 | 125 | Pseudomonas aeruginosa |
Case Study: A derivative of tetrazolo[1,5-a]pyrimidine was tested against multidrug-resistant Staphylococcus aureus, showing notable efficacy where traditional antibiotics failed .
Anticancer Activity
The anticancer potential of tetrazolo[1,5-a]pyrimidine has been extensively studied. Various derivatives have been synthesized and tested against multiple cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).
| Compound | Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|---|
| 4 | A549 | 10 | High |
| 5 | MCF-7 | 15 | Moderate |
| 6 | HCT-116 | 12 | High |
Research Findings: In a study involving the synthesis of new derivatives, compound 4 exhibited potent cytotoxicity against A549 cells with an IC50 value of 10 µM. This suggests that modifications to the tetrazolo[1,5-a]pyrimidine structure can enhance anticancer activity .
The mechanism by which tetrazolo[1,5-a]pyrimidine exerts its biological effects often involves the inhibition of specific enzymes or interaction with cellular proteins. For instance:
- Antimicrobial Mechanism: It is believed that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
- Anticancer Mechanism: The anticancer activity may be attributed to the induction of apoptosis in cancer cells or inhibition of cell proliferation through the modulation of signaling pathways involved in cell cycle regulation .
Q & A
What are the most efficient synthetic routes for preparing Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of tetrazolo[1,5-a]pyrimidine derivatives often employs multicomponent reactions (MCRs) under solvent-free or catalyzed conditions. For example, solvent-free synthesis using sulfamic acid as a catalyst achieves high yields (up to 92%) under mild conditions, minimizing environmental impact . Alternatively, ammonium chloride (NH₄Cl) has been effective in Biginelli-type MCRs, offering shorter reaction times (1–4 hours) compared to traditional acid catalysts . Key considerations include:
- Catalyst selection : Sulfamic acid avoids hazardous solvents, while NH₄Cl reduces side reactions.
- Temperature control : Reactions at 80–100°C optimize cyclization efficiency.
- Substrate compatibility : Electron-deficient aryl aldehydes improve yields in MCRs .
How can researchers functionalize position 7 of Tetrazolo[1,5-a]pyrimidine derivatives to modulate biological activity?
Advanced Research Question
Position 7 functionalization is critical for enhancing bioactivity. Methods include:
- Electrophilic substitution : Chlorination at position 7 using POCl₃ yields intermediates for further derivatization (e.g., 7-chloro derivatives) .
- Cross-coupling reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups, improving selectivity for enzyme targets like COX-2 or HMG-CoA reductase .
- Trifluoromethylation : Introducing -CF₃ groups via silylformamidine intermediates increases metabolic stability and binding affinity .
Analytical validation : Post-functionalization, use HRMS and ¹³C NMR to confirm regioselectivity and purity .
What analytical techniques are essential for confirming the structure and purity of Tetrazolo[1,5-a]pyrimidine derivatives?
Basic Research Question
A combination of spectroscopic and chromatographic methods ensures structural accuracy:
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks with <2 ppm error) .
- Multinuclear NMR : ¹H and ¹³C NMR identify substituent patterns; NOESY confirms spatial arrangements .
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for 7-chloro derivatives (monoclinic P2₁/c system) .
- HPLC-PDA : Quantifies purity (>98%) and detects trace byproducts .
How can discrepancies in reaction yields for Tetrazolo[1,5-a]pyrimidine synthesis be systematically addressed?
Advanced Research Question
Yield variations often stem from catalyst inefficiency or side reactions. Troubleshooting strategies include:
- Catalyst screening : Replace mineral acids (low yields) with NH₄Cl or sulfamic acid to enhance cyclization .
- Solvent optimization : Solvent-free conditions reduce hydrolysis of intermediates, improving yields by 15–20% .
- Reaction monitoring : Use TLC or in-situ IR to detect incomplete conversions and adjust reaction times .
Case study : Switching from AlCl₃ (20% mol) to NH₄Cl in MCRs increased yields from 50% to 85% .
What methodologies are employed to evaluate the biological activity of Tetrazolo[1,5-a]pyrimidine derivatives in vitro?
Basic Research Question
Standard assays include:
- Enzyme inhibition : Measure IC₅₀ values against targets like farnesyl transferase or KATP channels using fluorescence-based assays .
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anticancer potential .
Data interpretation : Compare dose-response curves and statistical significance (p<0.05) to validate activity .
What mechanistic insights explain the cyclization pathways in Tetrazolo[1,5-a]pyrimidine core formation?
Advanced Research Question
The core structure forms via:
- Biginelli-like cyclocondensation : Three-component reactions between aldehydes, β-ketoesters, and 5-aminotetrazole proceed through keto-enol tautomerization and azole ring closure .
- Acid catalysis : Protonation of carbonyl groups facilitates nucleophilic attack by tetrazole amines, as shown in DFT studies (not explicitly in evidence but inferred) .
- Kinetic vs. thermodynamic control : Higher temperatures favor thermodynamically stable 7-substituted isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
